trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol
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Overview
Description
trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol: is a fluorinated organic compound with the molecular formula C12H15FO. It is characterized by a cyclopentanol ring substituted with a 3-fluoro-5-methylphenyl group in the trans configuration. This compound is known for its unique molecular structure and reactivity, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate cyclopentanone and 3-fluoro-5-methylbenzaldehyde.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopentanol ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into various alcohol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted cyclopentanol derivatives.
Scientific Research Applications
Biology: In biological research, this compound can be used as a probe to study the effects of fluorinated compounds on biological systems, including enzyme interactions and metabolic pathways .
Medicine: The compound’s unique structure and reactivity make it a candidate for drug development, particularly in designing molecules with specific biological activities .
Industry: In the industrial sector, trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol is used in the production of specialty chemicals and advanced materials, contributing to innovations in various fields .
Mechanism of Action
The mechanism by which trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol exerts its effects involves interactions with specific molecular targets. The fluorine atom’s presence enhances the compound’s reactivity and selectivity, allowing it to interact with enzymes and receptors in a unique manner. These interactions can modulate biological pathways, leading to various physiological effects .
Comparison with Similar Compounds
- trans-2-(3-Chloro-5-methylphenyl)cyclopentanol
- trans-2-(3-Bromo-5-methylphenyl)cyclopentanol
- trans-2-(3-Iodo-5-methylphenyl)cyclopentanol
Comparison: Compared to its analogs with different halogen substitutions (chlorine, bromine, iodine), trans-2-(3-Fluoro-5-methylphenyl)cyclopentanol exhibits unique properties due to the fluorine atom’s small size and high electronegativity. This results in distinct reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
IUPAC Name |
(1S,2R)-2-(3-fluoro-5-methylphenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8-5-9(7-10(13)6-8)11-3-2-4-12(11)14/h5-7,11-12,14H,2-4H2,1H3/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMLPWIARXBSEM-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C2CCCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)F)[C@H]2CCC[C@@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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